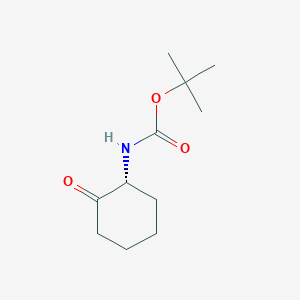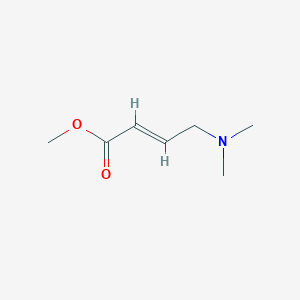![molecular formula C8H7N3O2 B142928 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-01-8](/img/structure/B142928.png)
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its unique structure and properties that make it a valuable tool for researchers in different areas of study. In
科学研究应用
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is in the field of medicinal chemistry. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one of the limitations of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is its relatively low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. One potential area of research is the development of more effective methods for delivering 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione to cells and tissues. Another area of research is the identification of new targets for 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its potential applications in different scientific research fields.
Conclusion:
In conclusion, 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a valuable compound for scientific research due to its unique structure and properties. Its potential applications in medicinal chemistry, as well as its neuroprotective and anti-inflammatory effects, make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in different scientific research fields.
合成方法
The synthesis of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves a series of chemical reactions that result in the formation of the final compound. The most common method of synthesis involves the reaction of 2,3-pyridinedicarboxylic acid and methylamine in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate product, which is then further reacted with hydrazine hydrate to produce 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
属性
IUPAC Name |
8-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-9-6-5(4)10-7(12)8(13)11-6/h2-3H,1H3,(H,10,12)(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYJZZTKYSJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616417 |
Source


|
| Record name | 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
CAS RN |
144435-01-8 |
Source


|
| Record name | 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)











